1-(2,4-Dichlorophenyl)-3,3,3-trifluoro-1-propanone
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Overview
Description
1-(2,4-Dichlorophenyl)-3,3,3-trifluoro-1-propanone is an organic compound characterized by the presence of dichlorophenyl and trifluoromethyl groups attached to a propanone backbone
Preparation Methods
The synthesis of 1-(2,4-Dichlorophenyl)-3,3,3-trifluoro-1-propanone typically involves the reaction of 2,4-dichlorobenzaldehyde with trifluoroacetone under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity .
Industrial production methods may involve continuous flow microreactor systems to enhance reaction efficiency and yield. These systems allow for precise control of reaction parameters such as temperature, flow rate, and residence time, leading to improved scalability and consistency in production .
Chemical Reactions Analysis
1-(2,4-Dichlorophenyl)-3,3,3-trifluoro-1-propanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with various boron reagents under palladium catalysis.
Common reagents and conditions for these reactions include organic solvents like dichloromethane or toluene, and catalysts such as palladium or platinum complexes. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,4-Dichlorophenyl)-3,3,3-trifluoro-1-propanone has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions, providing insights into biochemical pathways and molecular mechanisms.
Medicine: Research into its potential therapeutic effects includes investigations into its role as an anti-inflammatory or anticancer agent.
Industry: The compound is utilized in the development of new materials and chemical processes, contributing to advancements in fields such as polymer science and catalysis
Mechanism of Action
The mechanism by which 1-(2,4-Dichlorophenyl)-3,3,3-trifluoro-1-propanone exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic pathways. The compound’s trifluoromethyl group enhances its lipophilicity, facilitating its interaction with hydrophobic regions of proteins and membranes .
Comparison with Similar Compounds
Similar compounds to 1-(2,4-Dichlorophenyl)-3,3,3-trifluoro-1-propanone include:
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a different mode of action and applications.
2,4-Dichloroacetophenone: Shares the dichlorophenyl group but lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
The uniqueness of this compound lies in its combination of dichlorophenyl and trifluoromethyl groups, which confer distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)-3,3,3-trifluoropropan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2F3O/c10-5-1-2-6(7(11)3-5)8(15)4-9(12,13)14/h1-3H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTCIJONHOYJVBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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